molecular formula C11H21NS B13012521 N-(Oct-7-en-1-yl)thietan-3-amine

N-(Oct-7-en-1-yl)thietan-3-amine

Cat. No.: B13012521
M. Wt: 199.36 g/mol
InChI Key: YGMUYIWCLQABNM-UHFFFAOYSA-N
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Description

N-(Oct-7-en-1-yl)thietan-3-amine is a chemical compound with the molecular formula C11H21NS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical use or for human or animal clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oct-7-en-1-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with oct-7-en-1-yl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

N-(Oct-7-en-1-yl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Oct-7-en-1-yl)thietan-3-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor for the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Oct-7-en-1-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Oct-7-en-1-yl)thietan-3-amine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound for research in multiple scientific disciplines .

Properties

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

N-oct-7-enylthietan-3-amine

InChI

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-12-11-9-13-10-11/h2,11-12H,1,3-10H2

InChI Key

YGMUYIWCLQABNM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCNC1CSC1

Origin of Product

United States

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